2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O2S and its molecular weight is 430.32. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Assessment
Microwave-assisted synthesis has been employed to create derivatives similar to the compound , demonstrating potential in antimicrobial activity against bacterial strains and fungal species. The study highlights the utility of microwave-promoted condensation in synthesizing complex molecules with potential biological applications (Ghazzali et al., 2012).
Antimicrobial Profile of Newer Derivatives
Research on novel Schiff bases and Thiazolidinone derivatives, structurally related to the query compound, showcases their antibacterial and antifungal activities. This suggests that compounds within this chemical space can be tailored to combat microbial infections, indicating a broader implication for drug discovery and antimicrobial resistance studies (Fuloria et al., 2014).
Antimicrobial Activity and Quantum Calculations
Further investigations into the reactivity of bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles have led to the synthesis of compounds with good antimicrobial activity. Computational calculations were also employed to better understand the molecular basis of their activities, providing a pathway for designing more effective antimicrobial agents (Fahim & Ismael, 2019).
Antibacterial and Antioxidant Activities
The synthesis of new coumarin derivatives has been explored, with certain compounds showing significant activity against common bacterial strains and demonstrating antioxidant properties. This line of research indicates the potential for developing new therapeutic agents with dual antibacterial and antioxidant effects (Hamdi et al., 2012).
Anticancer and Antiviral Activities
Pyrazoline-substituted 4-Thiazolidinones have been synthesized and evaluated for their in vitro anticancer and antiviral activities. Selective inhibition of leukemia cell lines and activity against Tacaribe virus strain were observed, highlighting the potential for compounds within this structural framework to serve as leads for anticancer and antiviral drug development (Havrylyuk et al., 2013).
Mechanism of Action
This compound might be related to quorum sensing inhibitors, which are compounds that inhibit bacterial cell-cell communication . Quorum sensing inhibitors are an emerging field of study, as they can potentially inhibit bacterial behaviors such as biofilm formation and virulence production without being antibiotic .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-13-4-2-3-5-16(13)22-17(24)12-26-18-19(25)23(11-10-21-18)15-8-6-14(20)7-9-15/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHBWLVAWAQQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.